2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as DMPP, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of DMPP is represented by the formula C10H21ClN2O2 . Its molecular weight is 236.74 .Scientific Research Applications
Multi-target Therapeutic Approaches
One study discusses the synthesis and biological evaluation of a compound related to the chemical structure , designed to offer a multi-target therapeutic neuroprotective approach as a treatment for Alzheimer's disease. This compound inhibits acetylcholinesterase activity, increases acetylcholine levels, and offers neuroprotection against toxicity, suggesting its potential as a novel therapeutic strategy for Alzheimer's disease (Lecanu et al., 2010).
Synthesis and Characterization
Another study presents a general method for the synthesis of 3-(piperazin-2-yl)propionic acid esters with various substituents, demonstrating the chemical versatility and potential for creating conformationally restricted piperazine derivatives, which are of interest for further pharmaceutical application (Weigl & Wünsch, 2000).
Pharmacological Properties
Research into the pharmacological properties of piperazine derivatives indicates their potential as inhibitors of multidrug efflux pumps, which could enhance the efficacy of antibiotics against resistant bacteria strains. This showcases the role of such compounds in combating antimicrobial resistance (Chopra et al., 2019).
Anticonvulsant and Antinociceptive Activities
A focused library of new piperazinamides demonstrated promising anticonvulsant and antinociceptive activities, joining the fragments of known antiepileptic drugs. This suggests the utility of piperazine derivatives in the development of new treatments for epilepsy and pain management (Kamiński et al., 2016).
Antimicrobial Activity
Derivatives of piperazine have been synthesized and evaluated for antimicrobial activity, with some compounds showing moderate to good activity against various test microorganisms. This underscores the potential of piperazine derivatives in the development of new antimicrobial agents (Mhaske et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-piperazin-1-ylpropanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-10(2,9(13)14-3)8-12-6-4-11-5-7-12;;/h11H,4-8H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGLUXPMWADOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)C(=O)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.